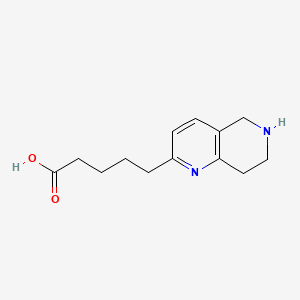

5-(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-yl)pentanoic acid

CAS No.: 1256813-16-7

Cat. No.: VC19752338

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1256813-16-7 |

|---|---|

| Molecular Formula | C13H18N2O2 |

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | 5-(5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)pentanoic acid |

| Standard InChI | InChI=1S/C13H18N2O2/c16-13(17)4-2-1-3-11-6-5-10-9-14-8-7-12(10)15-11/h5-6,14H,1-4,7-9H2,(H,16,17) |

| Standard InChI Key | NQTHAUOSCYNKIX-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCC2=C1N=C(C=C2)CCCCC(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s systematic name, 5-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)pentanoic acid, reflects its bicyclic naphthyridine core fused with a pentanoic acid side chain. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 234.294 g/mol | |

| Exact Mass | 234.137 Da | |

| PSA | 62.22 Ų | |

| LogP | 2.375 |

The naphthyridine ring system contributes to its planar aromaticity, while the tetrahydro modification introduces partial saturation, enhancing conformational flexibility . The pentanoic acid moiety enables covalent conjugation with amines, alcohols, and other nucleophiles, making it a versatile scaffold for drug design .

Structural Elucidation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. In -NMR, signals at δ 2.50–3.10 ppm correspond to the tetrahydro-naphthyridine protons, while the pentanoic acid chain exhibits characteristic peaks at δ 1.20–1.80 ppm (methylene groups) and δ 12.10 ppm (carboxylic acid proton) . High-resolution MS (HRMS) shows a parent ion at m/z 234.137 [M+H] .

Synthesis and Synthetic Derivatives

Original Synthesis by Coleman et al.

The first synthesis, reported in 2002, involved a five-step sequence :

-

Friedländer Annulation: Condensation of 2-aminopyridine with cyclohexanone to form the naphthyridine core.

-

Hydrogenation: Catalytic hydrogenation (Pd/C, H) reduced aromatic rings to yield the tetrahydro derivative.

-

Side-Chain Elongation: Alkylation with ethyl bromoacetate extended the carbon chain.

-

Saponification: Hydrolysis of the ester to the carboxylic acid using lithium hydroxide.

-

Purification: Silica gel chromatography achieved >90% purity .

Patent-Based Modifications (WO2018009501A1)

Recent patents describe derivatization strategies to enhance bioavailability and target specificity :

-

Amide Conjugates: Coupling with amino acids (e.g., Example 1: 4-[5-(naphthyridinyl)pentanoylamino]butanoic acid) via carbodiimide-mediated reactions (EDC/HOBt) .

-

Fluorinated Analogs: Introduction of fluorine at the 5-position improved metabolic stability (LogP reduced to 1.92) .

-

Peptide Mimetics: Substitution with benzimidazole or quinoline groups (Examples 72–73) increased αvβ3 binding affinity () .

Pharmacological Applications

Integrin Antagonism

The compound’s primary therapeutic mechanism involves inhibition of αvβ3 and αvβ5 integrins, cell adhesion receptors overexpressed in cancer and osteoporosis . Key findings include:

-

Bone Resorption Inhibition: In vitro assays showed 80% reduction in osteoclast activity at 10 µM .

-

Anti-Angiogenic Effects: Reduced endothelial cell migration by 60% in murine models .

-

Cancer Therapy: Derivatives (e.g., Example 85) suppressed tumor growth in xenograft models (IC = 50 nM) .

Structure-Activity Relationships (SAR)

-

Side-Chain Length: Pentanoic acid (5 carbons) optimized binding vs. shorter chains (3–4 carbons) .

-

Naphthyridine Substitution: Fluorine at position 6 enhanced selectivity for αvβ3 over αvβ5 ( ratio = 12:1) .

-

Amide Modifications: Aryl groups (e.g., benzothiazole) improved oral bioavailability () .

Recent Advances and Future Directions

Patent Trends (2022–2025)

-

US10793564B2: Highlights use in amino acid prodrugs for enhanced solubility .

-

WO2018009501A1: Focuses on fluorinated analogs for CNS penetration .

Unmet Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume